![molecular formula C8H12O3 B6146178 methyl 3-(2-methylcyclopropyl)-3-oxopropanoate, Mixture of diastereomers CAS No. 1824569-62-1](/img/no-structure.png)
methyl 3-(2-methylcyclopropyl)-3-oxopropanoate, Mixture of diastereomers
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Description
The compound “methyl 3-(2-methylcyclopropyl)-3-oxopropanoate” is likely a cyclopropane derivative. Cyclopropane is a type of cycloalkane, which is a hydrocarbon featuring a ring of carbon atoms . The “methyl” and “oxopropanoate” groups attached to the cyclopropane ring suggest that this compound has both alkyl and ester functional groups .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a three-membered cyclopropane ring, with a methyl group and an oxopropanoate (or ester) group attached . The exact structure would depend on the positions of these groups on the cyclopropane ring .Chemical Reactions Analysis
Cyclopropane derivatives are known to undergo ring-opening reactions . The presence of the ester group could also enable reactions such as hydrolysis, reduction, and transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its cyclopropane and ester functional groups. For instance, cyclopropane derivatives are typically colorless gases or liquids . The presence of the ester group might increase the compound’s polarity and boiling point .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-(2-methylcyclopropyl)-3-oxopropanoate involves the reaction of a starting material with a reagent to form an intermediate, which is then reacted with another reagent to form the final product. The reaction steps should be designed to yield a mixture of diastereomers.", "Starting Materials": [ "2-methylcyclopropanecarboxylic acid", "methyl acetoacetate", "thionyl chloride", "triethylamine", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "methanol" ], "Reaction": [ "Step 1: Conversion of 2-methylcyclopropanecarboxylic acid to its acid chloride using thionyl chloride and triethylamine as a catalyst.", "Step 2: Reaction of the acid chloride with methyl acetoacetate in the presence of triethylamine to form the intermediate.", "Step 3: Addition of sodium bicarbonate to the intermediate to neutralize the acid and form the final product.", "Step 4: Extraction of the product using ethyl acetate and drying with magnesium sulfate.", "Step 5: Purification of the product by recrystallization from methanol to obtain a mixture of diastereomers." ] } | |
CAS RN |
1824569-62-1 |
Product Name |
methyl 3-(2-methylcyclopropyl)-3-oxopropanoate, Mixture of diastereomers |
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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